molecular formula C10H19N B6260539 (1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE CAS No. 1212270-76-2

(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE

Cat. No. B6260539
CAS RN: 1212270-76-2
M. Wt: 153.3
InChI Key:
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Description

“(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE” is a compound with the molecular formula C10H19N . It is derived from the bicyclo[2.2.1]heptane structure .


Molecular Structure Analysis

The molecular structure of this compound is based on the bicyclo[2.2.1]heptane structure . Bicyclo[2.2.1]heptane is a type of organic compound with a unique structure consisting of two cycloalkane rings fused together .


Chemical Reactions Analysis

While specific chemical reactions involving “(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE” are not detailed in the searched resources, compounds with similar structures have been studied. For example, 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines .

Scientific Research Applications

Pharmaceutical Research: NMDA Receptor Antagonists

This compound has been explored for its potential as an NMDA receptor antagonist . NMDA receptors are crucial in neural plasticity and memory function, and antagonists can be beneficial in treating conditions like Alzheimer’s disease, Parkinson’s disease, and neuropathic pain .

Material Science: Thermophysical Property Analysis

In material science, the bicycloheptane structure is studied for its thermophysical properties. Understanding these properties is essential for developing new materials with specific thermal characteristics .

Chemical Synthesis: Urea Derivatives

The compound serves as a precursor for synthesizing urea derivatives. These derivatives have a wide range of applications, including as intermediates in organic synthesis and potential medical applications .

Stereochemical Analysis: Alicyclic Compounds

It is used in stereochemical analysis to understand the spatial arrangement of atoms within alicyclic compounds. This is vital for the development of new drugs and materials with desired stereochemical properties .

Selective Antagonists: CXCR2 Receptor

Researchers have identified derivatives of this compound as selective antagonists for the CXCR2 receptor, which plays a role in inflammatory diseases and cancer .

Analytical Chemistry: NMR Spectroscopy

The compound’s unique structure makes it suitable for analysis by NMR spectroscopy , providing insights into the molecular structure and dynamics .

Safety and Toxicity Studies

Safety and toxicity studies are conducted on derivatives to evaluate their potential as pharmaceuticals. This includes assessing the in vitro binding and in vivo activities .

Organic Chemistry: Novel Syntheses

The bicycloheptane framework is utilized in the synthesis of novel organic compounds. These syntheses contribute to the expansion of chemical libraries used for drug discovery and development .

Future Directions

Research into cage-like amines, such as “(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE”, is ongoing due to their unique structural elements and diverse features. They are being explored for their potential in medicinal chemistry, particularly as building blocks for the synthesis of various bioactive compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Bicyclo[2.2.1]heptan-2-one", "Ethylamine", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Reduction of bicyclo[2.2.1]heptan-2-one with sodium borohydride in methanol to yield (1-hydroxybicyclo[2.2.1]heptan-2-yl)ethanol", "Step 2: Protection of the hydroxyl group with acetic anhydride and pyridine to yield (1-acetoxybicyclo[2.2.1]heptan-2-yl)ethanol", "Step 3: Reaction of (1-acetoxybicyclo[2.2.1]heptan-2-yl)ethanol with ethylamine in diethyl ether and hydrochloric acid to yield (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)ethylamine", "Step 4: Methylation of (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)ethylamine with methylamine in methanol and sodium hydroxide to yield (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine", "Step 5: Deprotection of the acetoxy group with sodium hydroxide in water to yield the final product, (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)(methyl)amine" ] }

CAS RN

1212270-76-2

Product Name

(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)(METHYL)AMINE

Molecular Formula

C10H19N

Molecular Weight

153.3

Purity

80

Origin of Product

United States

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